![molecular formula C25H29N5O5 B2808501 ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate CAS No. 921507-32-6](/img/structure/B2808501.png)
ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an ethyl ester, a piperazine ring, a pyrazolo[4,3-c]pyridine ring, and a tetrahydrofuran ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be determined by the arrangement of these groups in space .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ethyl ester could undergo hydrolysis, and the piperazine ring could participate in reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester and the piperazine ring could influence its solubility and stability .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has demonstrated inhibitory activity against influenza A virus, making it a candidate for further investigation as an antiviral agent .
- Additionally, related 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown potency against Coxsackie B4 virus .
- The compound’s structure suggests potential antitubercular properties. Researchers have synthesized similar indole derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- Indole derivatives often exhibit antioxidant activity. Investigating the radical-scavenging potential of this compound could provide insights into its protective effects against oxidative stress .
- The indole scaffold has been associated with anti-inflammatory properties. Researchers could explore whether this compound modulates inflammatory pathways or cytokine production .
- While not directly studied for cancer, indole derivatives have shown promise as anticancer agents. Investigating the effects of this compound on cancer cell lines could reveal its cytotoxicity and potential therapeutic applications .
- Considering the presence of the tetrahydrofuran moiety, researchers might explore its impact on neuronal health. Neuroprotective assays could assess its ability to prevent neurodegeneration or enhance neuronal survival .
Antiviral Activity
Antitubercular Activity
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-2-34-25(33)29-12-10-28(11-13-29)23(31)20-16-27(15-19-9-6-14-35-19)17-21-22(20)26-30(24(21)32)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDFMQQTLUGCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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